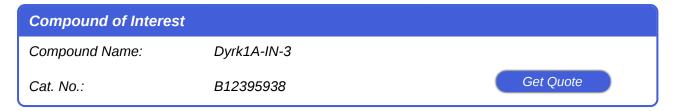


Dyrk1A-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Dyrk1A-IN-3**, a selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for the synthesis, in vitro kinase assays, and cell-based assays to evaluate its efficacy and impact on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in neurodegenerative diseases, oncology, and developmental biology who are investigating the therapeutic potential of DYRK1A inhibition.

Chemical Structure and Properties

Dyrk1A-IN-3, also referred to as Compound 8b, is a potent and selective inhibitor of DYRK1A. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	N-(4-methylphenyl)-N-methyl-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-amine
Synonyms	Dyrk1A-IN-3, Compound 8b
Chemical Formula	C18H16N6
Molecular Weight	316.36 g/mol
Appearance	White to off-white solid[1]
SMILES	CC1=CC=C(C=C1)N(C)C2=NC=CC=C2C3=CN N=C4C=CC=N34
IC50 (DYRK1A)	76 nM[1]
Solubility	Soluble in DMSO[1]

Mechanism of Action

Dyrk1A-IN-3 functions as an ATP-competitive inhibitor of DYRK1A[2]. DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. It is a dual-specificity kinase, capable of autophosphorylating a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards other substrates. By binding to the ATP-binding pocket of DYRK1A, **Dyrk1A-IN-3** prevents the transfer of a phosphate group from ATP to its substrates, thereby inhibiting its enzymatic activity.

Signaling Pathways

DYRK1A is implicated in several key signaling pathways, most notably the NFAT (Nuclear Factor of Activated T-cells) and Tau phosphorylation pathways.

NFAT Signaling Pathway

DYRK1A negatively regulates the NFAT signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation[3][4][5]. Inhibition of DYRK1A by compounds like **Dyrk1A-IN-3** is expected to prevent this

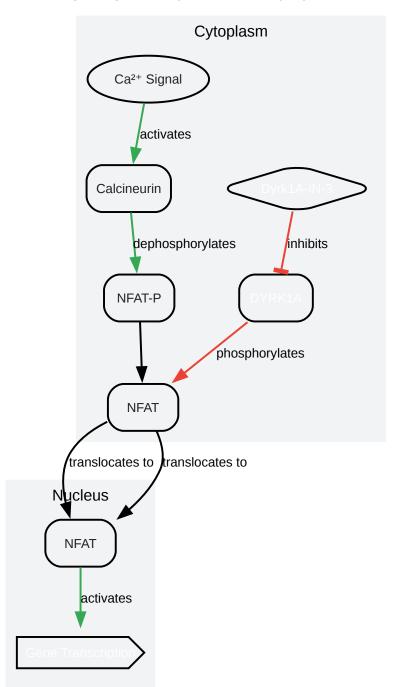






phosphorylation, leading to the nuclear accumulation of NFAT and the activation of NFAT-dependent gene transcription. This mechanism is of significant interest in the context of pancreatic β -cell proliferation and immune response modulation[6][7][8][9].

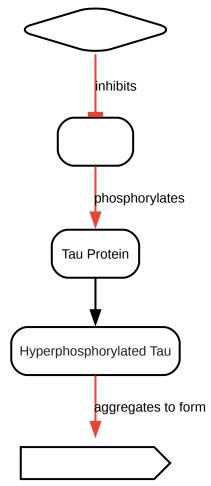




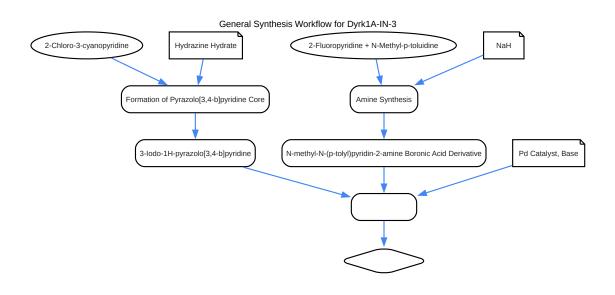
NFAT Signaling Pathway Modulation by Dyrk1A-IN-3



Tau Phosphorylation Pathway and Dyrk1A-IN-3 Intervention







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